molecular formula C14H15N5O3 B2918144 N-(3-hydroxypyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904163-38-7

N-(3-hydroxypyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2918144
CAS RN: 1904163-38-7
M. Wt: 301.306
InChI Key: VNQRHMWRJORCSA-UHFFFAOYSA-N
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Description

N-(3-hydroxypyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK690693 and is a potent inhibitor of protein kinase B (PKB/Akt). PKB/Akt is a key regulator of various cellular processes, including cell growth, proliferation, and survival. Therefore, the inhibition of PKB/Akt by GSK690693 has shown promising results in the treatment of various diseases, including cancer and diabetes.

Scientific Research Applications

Tyrosine Kinase Inhibitors

Compounds with pyrimidine cores are extensively studied for their role as tyrosine kinase inhibitors, with applications in cancer therapy. For instance, certain 4-anilinopyrido[3,2-d]pyrimidines are irreversible inhibitors of the epidermal growth factor receptor (EGFR), showing promise in the treatment of various cancers due to their ability to prevent phosphorylation and thus inhibit tumor cell growth and proliferation (Smaill et al., 2000).

Renin Inhibitors

Benzimidazole derivatives, which share a resemblance to the pyrimidine core structure, have been optimized to act as orally bioavailable renin inhibitors. These compounds are significant for their role in treating hypertension and cardiovascular diseases by inhibiting the renin-angiotensin system (Hidekazu Tokuhara et al., 2018).

Antimicrobial and Anti-inflammatory Agents

The morpholine moiety, as part of heterocyclic compounds, has been implicated in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with significant anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds exhibit cyclooxygenase inhibition, offering potential applications in the treatment of inflammation and pain.

Anticancer Agents

Morpholino-pyrimidine derivatives have been explored for their cytotoxic activity against cancer cell lines, showcasing the therapeutic potential of such compounds in oncology. Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, for instance, have demonstrated moderate cytotoxicity against lung, prostate, and breast cancer cell lines, indicating their potential as anticancer agents (Huimin Liu et al., 2016).

properties

IUPAC Name

N-(3-hydroxypyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c20-11-2-1-3-15-13(11)18-14(21)10-8-12(17-9-16-10)19-4-6-22-7-5-19/h1-3,8-9,20H,4-7H2,(H,15,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQRHMWRJORCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

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